molecular formula C16H17NO4S B5852530 N-(2,3-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-(2,3-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No. B5852530
M. Wt: 319.4 g/mol
InChI Key: PXBWQGQQWHAUPH-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as DBDS, is a sulfonamide-based compound that has been used extensively in scientific research due to its unique properties. DBDS is a white crystalline solid that is soluble in water and has a molecular weight of 355.44 g/mol.

Mechanism of Action

N-(2,3-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide inhibits carbonic anhydrase enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide and water to bicarbonate and protons. This inhibition leads to a decrease in bicarbonate production and an increase in the concentration of carbon dioxide and protons.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the rate of bone resorption and to increase the concentration of carbon dioxide and protons in the blood. N-(2,3-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has also been shown to have anti-tumor activity and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several advantages for use in lab experiments. It is a potent inhibitor of carbonic anhydrase enzymes and is relatively easy to synthesize. However, there are also some limitations to its use. N-(2,3-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide-based compound, which can lead to non-specific binding to other proteins and enzymes. Additionally, the use of N-(2,3-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in cell culture experiments can be challenging due to its low solubility in aqueous solutions.

Future Directions

There are several future directions for research on N-(2,3-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase enzymes. Another area of interest is the development of new methods for the synthesis of N-(2,3-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide and related compounds. Additionally, the use of N-(2,3-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in animal models of disease could provide valuable insights into the role of carbonic anhydrase enzymes in disease processes. Finally, the development of new methods for the delivery of N-(2,3-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide to cells and tissues could improve its efficacy in therapeutic applications.
Conclusion:
In conclusion, N-(2,3-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide-based compound that has been used extensively in scientific research due to its unique properties. It is a potent inhibitor of carbonic anhydrase enzymes and has a variety of biochemical and physiological effects. While there are some limitations to its use, N-(2,3-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several advantages for use in lab experiments. There are also several future directions for research on N-(2,3-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, including the development of more potent and selective inhibitors of carbonic anhydrase enzymes and the use of N-(2,3-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in animal models of disease.

Synthesis Methods

The synthesis of N-(2,3-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves the reaction of 2,3-dimethylphenylamine with 1,4-benzodioxine-6-sulfonyl chloride in the presence of a base. This reaction results in the formation of N-(2,3-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide as a white crystalline solid. The purity of N-(2,3-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can be improved by recrystallization from an appropriate solvent.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been used extensively in scientific research due to its unique properties. It is a potent inhibitor of carbonic anhydrase enzymes, which are involved in a variety of physiological processes, including acid-base balance, respiration, and bone resorption. N-(2,3-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been used as a tool to study the role of carbonic anhydrase enzymes in these processes.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-11-4-3-5-14(12(11)2)17-22(18,19)13-6-7-15-16(10-13)21-9-8-20-15/h3-7,10,17H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBWQGQQWHAUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

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